chemical structure of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate
chemical structure of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate
An In-Depth Technical Guide to Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate: Synthesis, Characterization, and Applications in Medicinal Chemistry
Executive Summary
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals across numerous therapeutic areas[1]. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This guide provides a comprehensive technical overview of ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate, a functionalized piperidine derivative poised for significant utility in research and development. We will explore its chemical structure, a robust synthetic pathway, detailed analytical characterization methods, and its potential as a versatile intermediate for creating novel molecular entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical building blocks in their discovery programs.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in both natural products and synthetic drugs[1]. Its prevalence is due to its ability to serve as a non-aromatic bioisostere of a phenyl ring, its capacity to carry substituents in defined three-dimensional orientations, and the basicity of the nitrogen atom which can be crucial for pharmacokinetic properties and target engagement. Consequently, piperidine derivatives have been successfully developed into drugs for analgesia, anesthesia, antipsychotic treatments, and managing hypertension[2][3]. Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate represents a strategic entry point into this chemical space, offering multiple handles for diversification.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its application. The key identifiers and predicted data for ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate are summarized below.
Core Compound Identifiers
| Property | Value | Source |
| Chemical Name | ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate | [4] |
| CAS Number | 731012-11-6 | [4] |
| Molecular Formula | C11H18ClNO3 | [5] |
| Molecular Weight | 247.72 g/mol | [6] |
| Monoisotopic Mass | 247.09752 Da | [5] |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C(=O)C(C)Cl | [5] |
| InChIKey | AVZSMRMIZSTDGN-UHFFFAOYSA-N | [5] |
Predicted Mass Spectrometry Data
Mass spectrometry is a primary tool for confirming the identity of a synthesized compound. The predicted mass-to-charge ratios (m/z) for common adducts are crucial for data interpretation.
| Adduct | Predicted m/z |
| [M+H]⁺ | 248.10480 |
| [M+Na]⁺ | 270.08674 |
| [M+NH₄]⁺ | 265.13134 |
| [M+K]⁺ | 286.06068 |
| [M-H]⁻ | 246.09024 |
| Data sourced from PubChem predictions.[5] |
Safety and Handling
Based on notified classifications, ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate should be handled with appropriate precautions.
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Hazard Classifications : Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity (single exposure)[4].
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Recommended PPE : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
Synthesis and Purification
The synthesis of the title compound is achieved through a standard N-acylation reaction. The strategic choice of starting materials and reagents is critical for achieving a high yield and purity.
Synthetic Rationale and Workflow
The most direct and efficient pathway is the acylation of the secondary amine of ethyl piperidine-4-carboxylate with 2-chloropropanoyl chloride. This reaction forms a stable amide bond. The ethyl piperidine-4-carboxylate, also known as ethyl isonipecotate, is a commercially available starting material[7]. The workflow involves the reaction, workup to remove byproducts and unreacted reagents, and final purification.
Caption: Synthetic workflow for the N-acylation of ethyl piperidine-4-carboxylate.
Detailed Experimental Protocol
This protocol is based on established methods for the N-acylation of piperidine esters, such as those used in the synthesis of fentanyl analogues.[8]
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Preparation : To a dry round-bottom flask under a nitrogen atmosphere, add ethyl piperidine-4-carboxylate (1.0 eq) and a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq).
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Expert Insight : The base is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the acylation. Without it, the HCl would protonate the starting piperidine, rendering it unreactive and halting the reaction.
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Reaction : Cool the solution to 0°C in an ice bath. Slowly add 2-chloropropanoyl chloride (1.1 eq) dropwise via a syringe.
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Expert Insight : The reaction is exothermic. Maintaining a low temperature during the addition of the highly reactive acyl chloride prevents side reactions and ensures controlled amide bond formation.
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Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting piperidine is consumed.
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Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.
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Expert Insight : The bicarbonate wash neutralizes any remaining HCl or unreacted acyl chloride. Multiple extractions ensure complete recovery of the product from the aqueous phase.
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Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent[9].
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Isolation : Combine the pure fractions as identified by TLC, and evaporate the solvent in vacuo to yield ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate as the final product, likely an oil or low-melting solid.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary methods for structural elucidation.
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¹H NMR : Expect to see characteristic signals for the ethyl ester (a triplet and a quartet), multiplets for the piperidine ring protons, and signals corresponding to the chloropropanoyl moiety, including a doublet for the methyl group and a quartet for the methine proton.
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¹³C NMR : The spectrum should show distinct peaks for the two carbonyl carbons (ester and amide), the carbons of the piperidine ring, the ethyl group, and the chloropropanoyl group.
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should be used to confirm the molecular formula by matching the observed m/z of the [M+H]⁺ ion to the calculated value (248.10480)[5].
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High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound. A standard C18 reverse-phase column with a mobile phase of acetonitrile/water is typically employed. Purity should exceed 95% for use in further applications.
Applications and Future Directions in Drug Development
Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is not an end-product but a versatile intermediate for library synthesis[10]. The two distinct functional groups—the reactive 2-chloro position and the modifiable ester—provide orthogonal handles for creating a diverse range of new chemical entities.
A Scaffold for Library Synthesis
The true value of this compound lies in its potential for rapid diversification, a key strategy in modern drug discovery.
Caption: Potential derivatization pathways for creating compound libraries.
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Modification at the 2-Chloro Position : The chlorine atom is a good leaving group, susceptible to nucleophilic substitution. Reaction with various primary or secondary amines, alcohols, or thiols can generate libraries of derivatives with diverse physicochemical properties. This is a powerful way to explore the structure-activity relationship (SAR) around this part of the molecule.
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Modification of the Ester : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide array of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amides. This is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target interactions. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.
Potential Therapeutic Areas
Given the broad utility of the piperidine scaffold, derivatives from this intermediate could be explored in several areas:
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Central Nervous System (CNS) Disorders : Many CNS-active drugs, including potent opioid receptor modulators, feature a 4-substituted piperidine core[8][9].
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Infectious Diseases : Novel proteasome inhibitors with a piperidine carboxamide core have shown promise as antimalarial agents[11].
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Cardiovascular Disease : Piperidine derivatives have been developed as T-type calcium channel blockers for the treatment of hypertension[3].
Conclusion
Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate is a strategically designed chemical building block with significant potential for accelerating drug discovery programs. Its straightforward synthesis and dual points for chemical modification make it an ideal scaffold for generating diverse compound libraries. By leveraging established analytical techniques for characterization and proven derivatization chemistries, researchers can effectively utilize this intermediate to explore new chemical space and develop novel therapeutic agents targeting a wide range of diseases.
References
- ethyl 1-(2-chloropropanoyl)
- Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (C11H18ClNO3) - PubChem. PubChemLite.
- Synthesis of ethyl 4-[(1-oxopropyl)phenylamino]-1-(2-propenyl)
- Ethyl piperidine-4-carboxylate - NIST WebBook. National Institute of Standards and Technology.
- WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- ethyl 1-(2-chloropropanoyl)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- ethyl 4-(chlorosulfonyl)
- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
- Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 3. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nextsds.com [nextsds.com]
- 5. PubChemLite - Ethyl 1-(2-chloropropanoyl)piperidine-4-carboxylate (C11H18ClNO3) [pubchemlite.lcsb.uni.lu]
- 6. ethyl 1-(2-chloropropanoyl)piperidine-3-carboxylate [chemicalbook.com]
- 7. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
- 11. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
